Sodium tribromoacetate
Overview
Description
Sodium tribromoacetate is an organic compound with the molecular formula C2Br3NaO2 . It is a sodium salt of tribromoacetic acid and is known for its high reactivity due to the presence of three bromine atoms. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tribromoacetate can be synthesized by neutralizing tribromoacetic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporating the solvent.
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of acetic acid followed by neutralization with sodium hydroxide. The process involves careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of sodium diiodoacetate.
Reduction: Formation of dibromoacetic acid.
Oxidation: Formation of carbon dioxide and bromine gas.
Scientific Research Applications
Sodium tribromoacetate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis for introducing bromine atoms into molecules.
Biology: Used in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in cancer treatment due to its ability to modify DNA.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism by which sodium tribromoacetate exerts its effects involves the interaction of its bromine atoms with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can inhibit enzyme activity or alter genetic material. This makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Sodium trichloroacetate: Similar in structure but contains chlorine atoms instead of bromine.
Sodium dichloroacetate: Contains two chlorine atoms and is used in metabolic research.
Sodium bromoacetate: Contains one bromine atom and is used in biochemical studies.
Uniqueness: Sodium tribromoacetate is unique due to its high reactivity and the presence of three bromine atoms, which makes it more effective in certain chemical reactions compared to its analogs. Its ability to form stable covalent bonds with biological molecules also sets it apart in biochemical applications.
Biological Activity
Sodium tribromoacetate (NaCBr₃CO₂) is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine and biology, and relevant research findings.
This compound is a sodium salt of tribromoacetic acid, characterized by the presence of three bromine atoms. Its molecular formula is C₂Br₃NaO₂. The high reactivity of this compound is attributed to the bromine atoms, which can engage in various chemical reactions, including enzyme inhibition and protein modification.
The biological activity of this compound is primarily mediated through its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to significant modifications that impact biological functions. This mechanism underlies its potential therapeutic applications, particularly in cancer treatment.
Inhibition of Enzymes
This compound has been studied for its role in enzyme inhibition. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions. For instance, studies have demonstrated that this compound can affect the activity of enzymes critical for DNA synthesis and repair, thereby influencing cell proliferation and apoptosis.
Toxicological Studies
Toxicological assessments have revealed that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. In animal models, exposure to high concentrations has resulted in adverse effects such as liver damage and changes in body weight. For example, a study indicated that rats exposed to 1,000 mg/L of this compound showed significant alterations in liver weights and histopathological changes (NTP TR 537) .
Case Studies
- Cancer Research : this compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis through the modification of key signaling pathways.
- Enzyme Activity Modulation : A study published in ACS Langmuir explored the effects of this compound on lipid bilayers and enzyme activity. The findings suggested that this compound could alter membrane dynamics, affecting enzyme function and stability .
Comparative Analysis with Similar Compounds
Compound | Structure | Applications | Unique Properties |
---|---|---|---|
Sodium trichloroacetate | C₂Cl₃NaO₂ | Metabolic research | Less reactive than this compound |
Sodium dichloroacetate | C₂Cl₂NaO₂ | Biochemical studies | Lower toxicity profile |
Sodium bromoacetate | C₂BrNaO₂ | Enzyme studies | Contains only one bromine atom |
This compound stands out due to its high reactivity from three bromine atoms, making it particularly effective in biochemical applications compared to its analogs.
Properties
IUPAC Name |
sodium;2,2,2-tribromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKADLGGTPAKSU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Br)(Br)Br)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152113 | |
Record name | Sodium tribromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-87-8 | |
Record name | Sodium tribromoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium tribromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium tribromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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